

# 4-(Chloromethoxy)but-1-ene molecular weight and formula

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## Compound of Interest

Compound Name: 4-(Chloromethoxy)but-1-ene

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## In-Depth Technical Guide: 4-(Chloromethoxy)but-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of **4-(Chloromethoxy)but-1-ene**, a valuable intermediate in organic synthesis. Due to its specific nature as a likely synthetic building block, extensive biological data, such as involvement in signaling pathways, is not publicly available. This document compiles the known chemical data and proposes a relevant synthetic protocol based on established chemical principles.

## Core Chemical Data

The fundamental chemical properties of **4-(Chloromethoxy)but-1-ene** are summarized below. This data is essential for its application in experimental design and chemical synthesis.

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>9</sub> ClO
Molecular Weight	120.58 g/mol <a href="#">[1]</a>
CAS Number	117983-52-5 <a href="#">[1]</a>
IUPAC Name	1-(Chloromethoxy)but-3-ene
Synonyms	4-CHLOROMETHOXY-BUT-1-ENE <a href="#">[1]</a>

## Proposed Experimental Protocol: Synthesis of 4-(Chloromethoxy)but-1-ene

While specific experimental protocols for the synthesis of **4-(Chloromethoxy)but-1-ene** are not widely published, a plausible method involves the reaction of but-3-en-1-ol with a chloromethylating agent. The following protocol is adapted from established procedures for the synthesis of  $\alpha$ -chloro ethers. [\[2\]](#)[\[3\]](#)

Objective: To synthesize **4-(Chloromethoxy)but-1-ene** from but-3-en-1-ol.

Materials:

- But-3-en-1-ol
- Dimethoxymethane
- Acetyl chloride
- Zinc Bromide (ZnBr<sub>2</sub>)
- Toluene
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Standard laboratory glassware for inert atmosphere reactions

- Magnetic stirrer and heating mantle

Procedure:

- Preparation of Chloromethyl Methyl Ether (in situ):
  - In a flame-dried, three-necked flask under a nitrogen atmosphere, combine dimethoxymethane (1.0 eq) and a catalytic amount of zinc bromide (0.01 mol%).
  - Add anhydrous toluene as the solvent.
  - Slowly add acetyl chloride (1.0 eq) to the stirred solution at room temperature.
  - Stir the reaction mixture for 1-2 hours. The formation of chloromethyl methyl ether will occur in situ. This method is preferred as it avoids the isolation of the highly carcinogenic chloromethyl methyl ether.<sup>[2][4]</sup>
- Formation of **4-(Chloromethoxy)but-1-ene**:
  - Cool the flask containing the in situ generated chloromethyl methyl ether to 0 °C in an ice bath.
  - Slowly add but-3-en-1-ol (1.0 eq) to the reaction mixture.
  - Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
  - Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
  - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

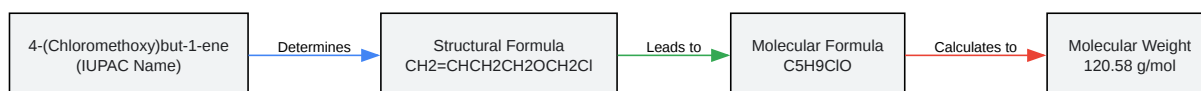
- Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **4-(Chloromethoxy)but-1-ene**.

#### Safety Precautions:

- Chloromethyl methyl ether and other  $\alpha$ -halo ethers are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.<sup>[4][5]</sup>
- All reactions should be carried out under an inert atmosphere to prevent side reactions with moisture.

## Logical Relationships of 4-(Chloromethoxy)but-1-ene

The following diagram illustrates the relationship between the chemical's name, its structure, and its derived properties.



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Caption: Logical workflow from chemical name to molecular weight.

Disclaimer: This guide is intended for informational purposes for qualified professionals. The proposed experimental protocol should be adapted and optimized by experienced chemists. All chemical handling must be performed with appropriate safety measures.

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